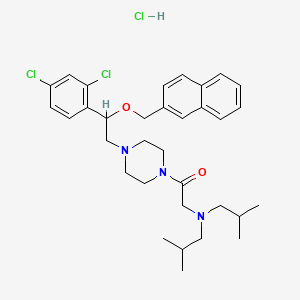

LYN-1604 hydrochloride

Descripción

This compound is a piperazine-derived molecule with a complex structure featuring a bis(2-methylpropyl)amino group, a 2,4-dichlorophenyl aromatic ring, and a naphthalen-2-ylmethoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are commonly studied for their pharmacological properties, including antifungal, antipsychotic, and antiparasitic activities .

Propiedades

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDUNOLEJSFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de LYN-1604 (clorhidrato) implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la reacción de 2,4-diclorofenilo con naftil-2-ilmetoxí para formar un compuesto intermedio.

Introducción del anillo de piperazina: El intermedio se hace reaccionar entonces con piperazina para formar la estructura principal de LYN-1604.

Adición del grupo diisobutilamino:

Métodos de Producción Industrial

La producción industrial de LYN-1604 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Los parámetros clave incluyen la temperatura, la presión y el uso de catalizadores para mejorar las velocidades de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

LYN-1604 (clorhidrato) experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir LYN-1604 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y pH controlados para asegurar que se formen los productos deseados .

Productos Principales

Aplicaciones Científicas De Investigación

LYN-1604 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto herramienta para estudiar la activación de ULK1 y su papel en la autofagia.

Biología: Se investiga por sus efectos sobre la muerte celular y la autofagia en varias líneas celulares.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer de mama triple negativo y otros cánceres.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y estrategias terapéuticas

Mecanismo De Acción

LYN-1604 (clorhidrato) ejerce sus efectos activando ULK1, que es un regulador clave de la autofagia. La activación de ULK1 conduce a la formación del complejo ULK (ULK1-mATG13-FIP200-ATG101), que induce la muerte celular dependiente de la autofagia. Este mecanismo es particularmente efectivo en las células de cáncer de mama triple negativo, donde LYN-1604 induce tanto las vías de autofagia como de apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their piperazine core and substituents. Below is a comparative analysis with key compounds:

Key Findings:

Pharmacophore Variation: The target compound replaces the imidazole group (common in azole antifungals) with a naphthalen-2-ylmethoxy group. The bis(2-methylpropyl)amino group increases lipophilicity, which could enhance tissue penetration but may raise toxicity concerns compared to hydroxypropyl-substituted piperazines .

Activity and Selectivity :

- Compounds with dichlorophenyl groups (e.g., ) typically exhibit broad-spectrum antifungal activity. The target compound’s naphthalene group may confer selectivity against specific fungal strains or improve pharmacokinetics .

- Hydroxypropyl-substituted piperazines () are less likely to cross cell membranes due to their polarity, limiting their use in systemic infections .

Metabolic Stability :

- The dioxolane ring in ’s compound improves metabolic stability by resisting oxidative degradation. The target compound lacks this feature, suggesting shorter half-life unless stabilized by the naphthalene moiety .

Actividad Biológica

The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone; hydrochloride , also known as LYN 1604 dihydrochloride, is a complex organic molecule with potential therapeutic applications in neuropharmacology and oncology. Its unique structural features, including a piperazine ring and various aromatic groups, suggest significant biological activity.

Chemical Structure

The chemical structure of LYN 1604 can be summarized as follows:

- Chemical Formula : C33H44Cl3N3O2

- Molecular Weight : 590.09 g/mol

- Structural Components :

- Piperazine ring

- Dichlorophenyl group

- Naphthalenemethoxy moiety

Biological Activity Overview

Preliminary studies indicate that LYN 1604 exhibits notable biological activities, particularly as an agonist for UNC-51-like kinase 1 (ULK1), which plays a crucial role in autophagy and cellular metabolism. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications.

The specific mechanisms through which LYN 1604 exerts its effects include:

- ULK1 Activation : Promotes autophagy, potentially leading to reduced tumor growth.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

In Vivo Studies

Recent studies have demonstrated the efficacy of LYN 1604 in various animal models:

- Tumor Growth Inhibition : In mouse xenograft models, LYN 1604 significantly inhibited tumor growth, indicating its potential as an anticancer agent .

- Bone Loss Reduction : The compound also showed promise in reducing bone loss in osteoporosis models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of LYN 1604 against other similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| LYN 1604 | Piperazine derivative | Potential antipsychotic/anticancer | Unique combination of naphthalene and dichlorophenyl groups |

| Duloxetine | SNRI | Depression/Anxiety | Dual action on serotonin and norepinephrine |

| Venlafaxine | SNRI | Depression | Dose-dependent effects on norepinephrine |

| Lurasidone | Atypical antipsychotic | Schizophrenia | Multi-receptor targeting |

Pharmacological Applications

The potential applications of LYN 1604 extend across several therapeutic areas:

- Neuropharmacology : As a potential treatment for mood disorders due to its interaction with serotonin and norepinephrine pathways.

- Oncology : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

Future Directions for Research

Further investigation is warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term effects and safety profiles in clinical settings.

- Potential modifications to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.